2-Iodo-6-methylphenol
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Overview
Description
2-Iodo-6-methylphenol is an organoiodide of phenol, characterized by the presence of an iodine atom and a methyl group attached to the benzene ring of the phenol molecule. This compound is one of the many iodophenols, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-6-methylphenol can be synthesized through electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of aryl halides, where the iodine atom is introduced to the aromatic ring under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic halogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated phenols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds and interact with various enzymes and proteins, while the iodine atom can participate in halogen bonding and other interactions . These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the methyl group.
4-Iodo-2-methylphenol: Similar structure but with the iodine atom in a different position.
2,6-Diiodophenol: Contains two iodine atoms instead of one.
Uniqueness: 2-Iodo-6-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where these specific functional groups are required .
Properties
CAS No. |
24885-45-8 |
---|---|
Molecular Formula |
C7H7IO |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H7IO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 |
InChI Key |
GZZUGNNHSZONTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)I)O |
Origin of Product |
United States |
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